

# A Comparative Analysis of Factor XIa Inhibitors: Milvexian and Asundexian

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Milvexian |           |
| Cat. No.:            | B3324122  | Get Quote |

A new frontier in anticoagulation therapy is being explored with the development of Factor XIa (FXIa) inhibitors, a novel class of drugs promising a safer alternative to traditional anticoagulants. This guide provides a detailed comparative analysis of two leading oral FXIa inhibitors, **milvexian** and asundexian, for researchers, scientists, and drug development professionals. By targeting FXIa, a key player in the intrinsic pathway of coagulation, these agents aim to uncouple antithrombotic efficacy from the bleeding risks that have long been a concern with existing therapies.

**Milvexian**, being developed by Bristol Myers Squibb and Janssen, and asundexian, from Bayer, are both small molecule, reversible, direct inhibitors of FXIa.[1][2][3] The rationale behind their development is rooted in the observation that individuals with a congenital deficiency in Factor XI are protected from thromboembolic events with a minimal increase in spontaneous bleeding.[4] This suggests that inhibiting FXIa could prevent thrombosis without significantly impairing hemostasis.[1][2]

# Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

Both **milvexian** and asundexian exert their anticoagulant effect by selectively binding to and inhibiting Factor XIa, a serine protease that plays a crucial role in the amplification of thrombin generation. By blocking FXIa, these inhibitors interrupt the intrinsic coagulation cascade, a pathway primarily involved in the formation of pathological thrombi.[1][2] This targeted approach is distinct from that of direct oral anticoagulants (DOACs) like Factor Xa and thrombin



inhibitors, which act on the common pathway of coagulation and are associated with a higher risk of bleeding.[1]

Figure 1: Coagulation cascade and the mechanism of action of FXIa inhibitors.

## **Preclinical Data: A Quantitative Comparison**

Preclinical studies have provided valuable insights into the potency and selectivity of **milvexian** and asundexian. These in vitro and in vivo experiments are crucial for understanding the fundamental pharmacological differences between these two investigational drugs.



| Parameter                   | Milvexian                                                                                                    | Asundexian                                                                                                         |
|-----------------------------|--------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action         | Reversible, direct Factor XIa inhibitor                                                                      | Reversible, direct Factor XIa inhibitor                                                                            |
| Ki (human FXIa)             | 0.11 nM[5]                                                                                                   | Not directly reported, but IC50 is ~1.0 nM and Ki ≈ IC50 in the assay used[6]                                      |
| IC50 (human FXIa, buffer)   | Not reported                                                                                                 | 1.0 nM[6]                                                                                                          |
| Selectivity                 | >5000-fold selectivity over<br>related serine proteases<br>(except chymotrypsin and<br>plasma kallikrein)[5] | High selectivity[5]                                                                                                |
| Effect on aPTT              | Concentration-dependent prolongation[5]                                                                      | Concentration-dependent prolongation[6]                                                                            |
| Effect on PT                | Minimally affected[5]                                                                                        | Not significantly affected                                                                                         |
| In Vivo Efficacy            | Demonstrated antithrombotic efficacy in rabbit models of arterial and venous thrombosis[5]                   | Demonstrated antithrombotic efficacy in rabbit models of arterial and venous thrombosis[6]                         |
| Bleeding Risk (preclinical) | Limited impact on hemostasis, even when combined with aspirin in rabbits[5]                                  | Did not increase bleeding times or blood loss in rabbit models, alone or in combination with antiplatelet drugs[6] |

# **Clinical Development and Key Trial Results**

Both **milvexian** and asundexian have undergone extensive clinical evaluation in various thromboembolic indications. The following tables summarize the key findings from their respective Phase 2 and 3 clinical trial programs.

## **Milvexian Clinical Trial Data**



| Trial             | Indication                                        | Comparator | Key Efficacy<br>Findings                                                                                                                                                                                                                       | Key Safety<br>Findings                                                                                                                       |
|-------------------|---------------------------------------------------|------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| AXIOMATIC-<br>TKR | VTE prevention<br>after total knee<br>replacement | Enoxaparin | Reduced the risk of postoperative VTE in a dosedependent manner. At daily doses of at least 100 mg, VTE rates were significantly lower than with enoxaparin.[1]                                                                                | No increase in bleeding risk compared to enoxaparin. No major bleeds were observed in the milvexian arms.[1]                                 |
| AXIOMATIC-<br>SSP | Secondary<br>stroke prevention                    | Placebo    | Did not show a dose-dependent reduction in the primary composite endpoint of symptomatic ischemic stroke and covert brain infarction. However, a ~30% relative risk reduction in symptomatic ischemic stroke was observed at several doses.[7] | No increase in symptomatic intracranial hemorrhage or fatal bleeding compared to placebo, even with background dual antiplatelet therapy.[7] |

# **Asundexian Clinical Trial Data**



| Trial              | Indication                     | Comparator | Key Efficacy<br>Findings                                                                                                | Key Safety<br>Findings                                                                                                       |
|--------------------|--------------------------------|------------|-------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| PACIFIC-AF         | Atrial Fibrillation            | Apixaban   | Not powered for<br>efficacy, but<br>showed near-<br>complete in-vivo<br>FXIa inhibition.[8]                             | Significantly lower rates of bleeding compared to apixaban.[8]                                                               |
| PACIFIC-<br>STROKE | Secondary<br>stroke prevention | Placebo    | Did not significantly reduce the composite of covert brain infarction or ischemic stroke compared to placebo.[9]        | Did not increase<br>the composite of<br>major or clinically<br>relevant non-<br>major bleeding<br>compared to<br>placebo.[9] |
| OCEANIC-AF         | Atrial Fibrillation            | Apixaban   | Trial stopped prematurely due to inferior efficacy in preventing stroke and systemic embolism compared to apixaban.[10] | Lower rates of major bleeding compared to apixaban.[10]                                                                      |

# **Experimental Protocols: A Closer Look at the Methodology**

The evaluation of FXIa inhibitors relies on robust and reproducible experimental protocols. Below is a detailed methodology for a key in vitro experiment used to determine the potency of these compounds.

## In Vitro Factor XIa Inhibition Assay (Fluorogenic)

### Validation & Comparative





This assay quantifies the ability of an inhibitor to block the enzymatic activity of FXIa.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Factor XIa.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by FXIa. In the absence of an inhibitor, FXIa cleaves the substrate, releasing a fluorophore that can be detected by a fluorescence plate reader. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decreased fluorescence signal. The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.

#### Materials:

- Purified human Factor XIa
- Fluorogenic FXIa substrate (e.g., a peptide substrate linked to 7-amino-4-methylcoumarin [AMC])
- Assay buffer (e.g., Tris-buffered saline with calcium chloride and bovine serum albumin)
- Test compound (e.g., milvexian or asundexian) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplates
- Fluorescence plate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
- Enzyme Preparation: Dilute the purified human FXIa to a working concentration in the assay buffer.
- Assay Reaction: a. Add a fixed volume of the diluted test compound to the wells of the
  microplate. b. Add a fixed volume of the diluted FXIa enzyme to each well and incubate for a
  predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c.
  Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic FXIa substrate to
  each well.







- Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
- Data Analysis: a. Calculate the rate of the enzymatic reaction (initial velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve. b. Plot the reaction rate as a function of the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.





Click to download full resolution via product page

Figure 2: Generalized experimental workflow for an in vitro FXIa inhibition assay.



### **Conclusion and Future Directions**

**Milvexian** and asundexian represent a promising new class of anticoagulants with the potential to offer a better safety profile, particularly with regard to bleeding risk, compared to currently available therapies. Preclinical data indicate that both are potent and selective inhibitors of Factor XIa. However, clinical trial results have been mixed. While both agents have demonstrated a favorable bleeding profile, the efficacy of asundexian in preventing stroke in patients with atrial fibrillation was found to be inferior to apixaban in the OCEANIC-AF trial, leading to its early termination.[10] The AXIOMATIC-SSP trial of **milvexian** also did not meet its primary endpoint, though it showed a reduction in symptomatic ischemic strokes.[7]

These findings highlight the ongoing challenges in translating the theoretical benefits of FXIa inhibition into clear clinical efficacy across all indications. Further research and the results of ongoing and planned Phase 3 trials will be critical in defining the future role of **milvexian** and asundexian in the landscape of antithrombotic therapy. The data presented in this guide provides a foundation for researchers and drug development professionals to critically evaluate these novel agents and their potential to address the unmet needs of patients at risk of thromboembolic events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [jnj.com]
- 2. milvexian (BMS-986177) / BMS, J&J [delta.larvol.com]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. | BioWorld [bioworld.com]
- 5. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. coachrom.com [coachrom.com]



- 7. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Low Bleeding Profile With Asundexian Seen in Pooled Analysis | tctmd.com [tctmd.com]
- 10. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]
- To cite this document: BenchChem. [A Comparative Analysis of Factor XIa Inhibitors: Milvexian and Asundexian]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#comparative-analysis-of-factor-xia-inhibitors-milvexian-and-asundexian]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com